4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid is an organic compound that features a complex structure with multiple functional groups, including a bromine atom, a methoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then subjected to further reactions, including the formation of the benzoyl group and subsequent coupling with benzoic acid derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The bromine and methoxy groups can influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting certain enzymes or interfering with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Shares the bromine and methoxy groups but lacks the carbamothioylamino and benzoic acid moieties.
4-Bromo-3-methoxybenzoic acid: Similar structure but with different positioning of functional groups.
Methyl 3-Bromo-4-methoxybenzoate: An ester derivative with similar functional groups.
Uniqueness
4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(3-bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c1-23-13-7-4-10(8-12(13)17)14(20)19-16(24)18-11-5-2-9(3-6-11)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBDJZFAVCVUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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